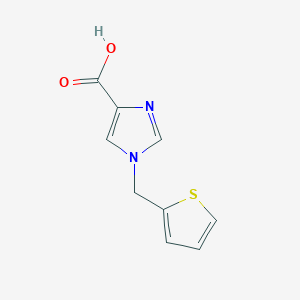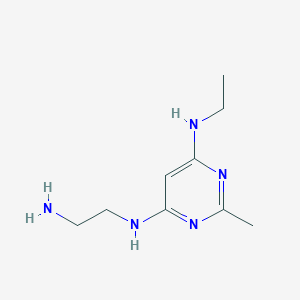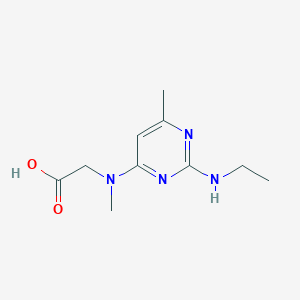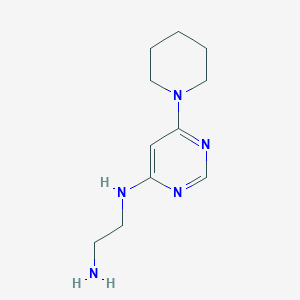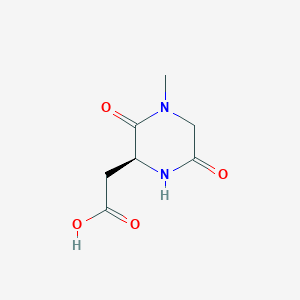
(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid
Vue d'ensemble
Description
(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid, also known as S-MDPAA, is a chiral piperazine derivative that is widely used as a chiral building block in the synthesis of pharmaceuticals and other organic compounds. S-MDPAA is an important component in the field of organic synthesis, since it can be used to produce a wide range of optically active compounds. In addition, S-MDPAA can also be used as a catalyst in asymmetric synthesis and can be used to modify proteins and other biomolecules. In
Applications De Recherche Scientifique
Novel Synthesis Methods
Researchers have developed methods for synthesizing novel annelated 2-oxopiperazines, demonstrating the versatility of (S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid derivatives in forming complex heterocyclic systems. These methods involve interactions with N-arylmaleimides and are significant for producing compounds with potential biological activities (Medvedevat et al., 2015).
Biological Activities and Applications
Analgesic and Anti-inflammatory Properties
Compounds derived from (S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid have shown a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial effects. These findings highlight the potential of these derivatives in developing new therapeutic agents with diverse pharmacological profiles (Salionov, 2015).
Antimicrobial Activity
The synthesis and evaluation of antibacterial activities of 1,4-Benzoxazine analogues, including derivatives of (S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid, have provided insights into their potential as antimicrobial agents. These studies underscore the importance of structural modification in enhancing biological activities and expanding the therapeutic applications of these compounds (Kadian et al., 2012).
Pharmacological Evaluation
Pharmacological studies have been conducted to evaluate the effects of 2-oxopiperazine derivatives on platelet aggregation and bleeding time, indicating their potential use in treating thrombotic diseases. These studies emphasize the therapeutic promise of (S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid derivatives in clinical settings, offering insights into their mechanism of action and efficacy (Kitamura et al., 2001).
Propriétés
IUPAC Name |
2-[(2S)-4-methyl-3,6-dioxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-9-3-5(10)8-4(7(9)13)2-6(11)12/h4H,2-3H2,1H3,(H,8,10)(H,11,12)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHURZNAQRPNPG-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N[C@H](C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




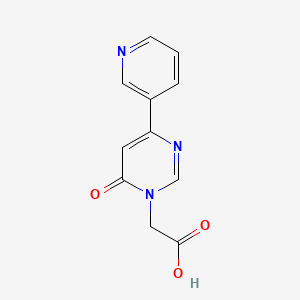
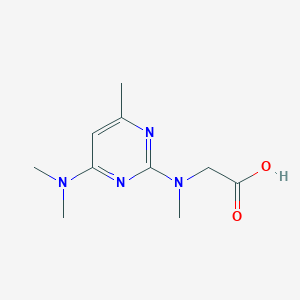
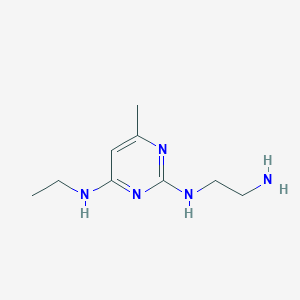

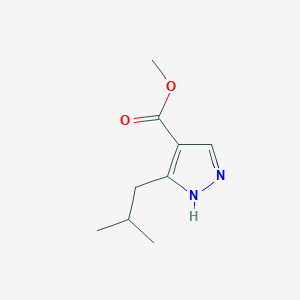
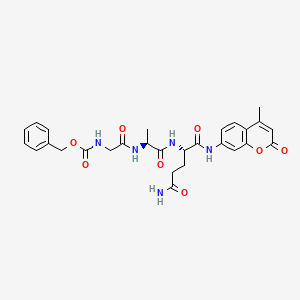
![(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474274.png)
